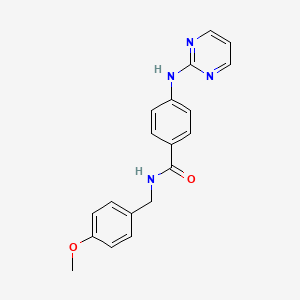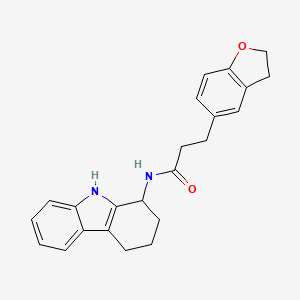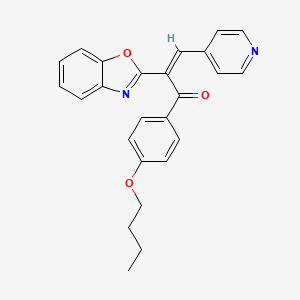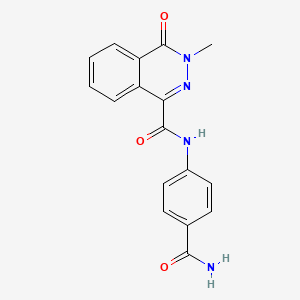
N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound characterized by its complex structure, which includes a methoxybenzyl group, a pyrimidinylamino group, and a benzamide core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the preparation of 4-aminobenzamide through the reaction of 4-nitrobenzoic acid with ammonia, followed by reduction of the nitro group to an amino group.
Introduction of the Pyrimidinyl Group: The 4-aminobenzamide is then reacted with 2-chloropyrimidine under basic conditions to form the 4-(pyrimidin-2-ylamino)benzamide intermediate.
Attachment of the Methoxybenzyl Group: Finally, the intermediate is alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation or metal-acid reduction.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.
Major Products
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Formation of the amino derivative from nitro precursors.
Substitution: Introduction of various substituents on the pyrimidinyl ring.
科学研究应用
N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
N-(4-methoxybenzyl)-4-(pyridin-2-ylamino)benzamide: Similar structure but with a pyridine ring instead of pyrimidine.
N-(4-methoxybenzyl)-4-(quinolin-2-ylamino)benzamide: Contains a quinoline ring, offering different biological properties.
Uniqueness
N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide is unique due to the presence of the pyrimidine ring, which can confer distinct biological activities compared to its analogs. The methoxybenzyl group also contributes to its specific chemical reactivity and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
属性
分子式 |
C19H18N4O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-9-3-14(4-10-17)13-22-18(24)15-5-7-16(8-6-15)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |
InChI 键 |
ZJZSYSOQWUELJY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160860.png)


![2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B12160893.png)

![N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160909.png)
![14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione](/img/structure/B12160915.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12160918.png)
![(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B12160921.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160928.png)
![N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12160931.png)


